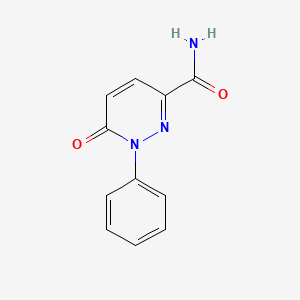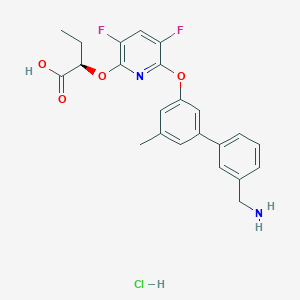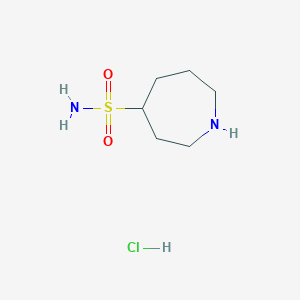![molecular formula C11H16N2O2 B7358371 2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)
2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile, also known as DOABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of a wide range of organic compounds.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity against cancer cells, induction of apoptosis, and inhibition of cell migration and invasion. In addition, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile is its ease of synthesis and high yield. In addition, this compound exhibits excellent stability under a wide range of conditions, making it a versatile reagent for organic synthesis. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the exploration of its potential applications in other fields. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicity issues.
Synthesemethoden
2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile can be synthesized through a multistep process involving the reaction of 2,2-dimethyl-4-oxobutanoic acid with 3-oxa-6-azabicyclo[3.1.1]heptane in the presence of a dehydrating agent. The resulting intermediate is then treated with nitrile to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,7-12)4-10(14)13-8-3-9(13)6-15-5-8/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTQGWPRMSONDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1C2CC1COC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358292.png)
![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)
![7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one](/img/structure/B7358315.png)
![2-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358317.png)





![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B7358350.png)
![2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,2R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethanone](/img/structure/B7358357.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)